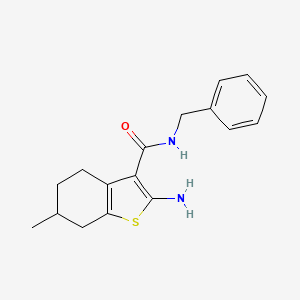

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the benzothiophene class. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of an amino group, a benzyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

Formation of the Benzothiophene Core: The initial step involves the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with an appropriate reagent like sodium hydride (NaH) in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form the benzothiophene core.

Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and amino groups, respectively, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Benzyl chloride with AlCl3 for electrophilic substitution; sodium azide (NaN3) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the

Activité Biologique

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of benzothiophene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with benzylamine. The reaction conditions are optimized to yield high purity products, often monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Biological Activity

The biological activity of this compound has been investigated through various studies. Key findings include:

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, azomethine derivatives of related compounds have shown cytostatic effects against various cancer cell lines. Specifically, studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms that do not involve tubulin polymerization or cyclin-dependent kinase (CDK) inhibition .

Antimicrobial and Anti-inflammatory Effects

Benzothiophene derivatives are also known for their antimicrobial and anti-inflammatory activities. The compound exhibits potential against bacterial strains and has shown effectiveness in reducing inflammation in experimental models. The structure of the compound influences its interaction with biological targets such as enzymes and receptors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiophene derivatives. Modifications in the substituents on the benzyl group or variations in the tetrahydrobenzothiophene core can significantly impact the pharmacological properties. For example:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anticancer activity |

| Electron-withdrawing groups | Enhanced anti-inflammatory effects |

| Alkyl chain length | Affects solubility and cellular uptake |

Case Studies

Several case studies highlight the potential of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits IC50 values ranging from 5.7 to 12.2 μM against various cancer cell lines like U-937 and SK-MEL-1.

- Anti-inflammatory Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.

- Antimicrobial Testing : The compound was tested against multiple bacterial strains showing promising results in inhibiting growth at low concentrations.

Propriétés

IUPAC Name |

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-11-7-8-13-14(9-11)21-16(18)15(13)17(20)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10,18H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEZCXXBPYBIQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.